Tetradec-9-enoyl chloride
Description
Tetradec-9-enoyl chloride (CAS 95548-25-7), also known as (9Z)-9-tetradecenoyl chloride or myristoleic acid chloride, is a 14-carbon unsaturated acyl chloride with a cis double bond at the ninth position. Its molecular formula is C₁₄H₂₅ClO, and it has a molecular weight of 244.8 g/mol . This compound is derived from myristoleic acid (C14:1 (9Z)), a monounsaturated fatty acid, through substitution of the hydroxyl group with a chlorine atom. It is primarily used in organic synthesis for the preparation of esters, amides, or other derivatives, leveraging its high reactivity as an acylating agent.
Properties
IUPAC Name |
tetradec-9-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNOJDNYMHAKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60708656 | |
| Record name | Tetradec-9-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95548-25-7 | |
| Record name | Tetradec-9-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradec-9-enoyl chloride can be synthesized through the chlorination of tetradec-9-enoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of thionyl chloride to tetradec-9-enoic acid under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Tetradec-9-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form tetradec-9-enoic acid and hydrochloric acid.
Addition Reactions: The double bond in the hydrocarbon chain can participate in addition reactions, such as hydrogenation and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Addition Reactions: Hydrogenation requires a catalyst, such as palladium on carbon (Pd/C), while halogenation can be achieved using halogens like bromine or chlorine.
Major Products Formed
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Hydrocarbons: Formed by the hydrogenation of the double bond.
Scientific Research Applications
Tetradec-9-enoyl chloride has diverse applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules, such as proteins and lipids, to study their structure and function.
Material Science: Utilized in the production of polymers and surfactants with specific properties .
Mechanism of Action
The mechanism of action of tetradec-9-enoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is exploited in various chemical and biological applications to introduce specific functional groups or labels .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize tetradec-9-enoyl chloride’s properties and applications, it is compared to structurally related acyl chlorides, focusing on chain length, saturation, and functional group behavior.
Saturated vs. Unsaturated Acyl Chlorides
| Property | This compound (C14:1) | Tetradecanoyl Chloride (C14:0) | Hexadecanoyl Chloride (C16:0) |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₅ClO | C₁₄H₂₇ClO | C₁₆H₃₁ClO |
| Molecular Weight (g/mol) | 244.8 | 246.8 | 274.9 |
| Lipid Number | C14:1 (9Z) | C14:0 | C16:0 |
| Boiling Point (°C) | ~250–270 (estimated) | ~280–300 | ~300–320 |
| Reactivity | Higher (due to double bond) | Lower | Lower |
- Key Differences: The cis double bond in this compound introduces steric and electronic effects, enhancing its reactivity in Diels-Alder or Michael addition reactions compared to saturated analogs . Saturated acyl chlorides (e.g., tetradecanoyl chloride) exhibit higher thermal stability and lower solubility in polar solvents due to the absence of a double bond.
Unsaturated Acyl Chlorides with Varying Chain Lengths
| Property | This compound (C14:1) | 9-Decenoyl Chloride (C10:1) | Oleoyl Chloride (C18:1) |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₅ClO | C₁₀H₁₇ClO | C₁₈H₃₃ClO |
| Molecular Weight (g/mol) | 244.8 | 188.7 | 300.9 |
| Lipid Number | C14:1 (9Z) | C10:1 (9Z) | C18:1 (9Z) |
| Melting Point (°C) | <0 (liquid at room temp.) | <0 | ~10–15 |
- Key Trends: Chain Length: Longer chains (e.g., oleoyl chloride) have higher melting points and viscosities due to increased van der Waals interactions. Applications: Shorter unsaturated acyl chlorides (e.g., 9-decenoyl chloride) are used in fine chemical synthesis, while longer ones (e.g., oleoyl chloride) are common in polymer and surfactant production.
Positional Isomers
| Property | This compound (Δ9) | Tetradec-6-enoyl Chloride (Δ6) |
|---|---|---|
| Double Bond Position | 9th carbon (cis) | 6th carbon (cis) |
| Reactivity | Moderate | Higher (proximity to Cl) |
- Impact of Double Bond Position :
- A Δ6 double bond (closer to the reactive chloride group) may increase electrophilicity and reaction rates in nucleophilic substitutions compared to Δ9 isomers.
Q & A
Q. How does this compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies under varying humidity (10–90% RH) and temperature (−20°C to 40°C). Monitor degradation via HPLC-UV at 254 nm. Use the Eyring equation to extrapolate shelf life. For hydrolytic stability, track chloride ion release via ion chromatography .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., log-logistic models) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Validate assumptions via Kolmogorov-Smirnov normality tests. Bayesian hierarchical models can account for batch-to-batch variability in toxicity assays .
Q. How to design cross-disciplinary studies integrating this compound in bioorganic chemistry?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
